molecular formula C21H35N3Sn B12545012 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole CAS No. 864866-15-9

5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

Cat. No.: B12545012
CAS No.: 864866-15-9
M. Wt: 448.2 g/mol
InChI Key: NDWVWKLNEWVKCK-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole hydrides. Substitution reactions can result in various triazole derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-1,2,3-triazole: Lacks the tributylstannyl group, making it less versatile in certain chemical reactions.

    4-Phenyl-1H-1,2,3-triazole: Similar structure but without the methyl and tributylstannyl groups, affecting its reactivity and applications.

    1-Phenyl-1H-1,2,3-triazole: Another related compound with different substituents, leading to variations in its chemical and biological properties.

Uniqueness

The presence of the tributylstannyl group in 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole makes it unique compared to other triazoles. This group enhances the compound’s reactivity, allowing for a wider range of chemical modifications and applications. Additionally, the tributylstannyl group can act as a protective group or a leaving group in various reactions, further increasing the compound’s versatility.

Properties

CAS No.

864866-15-9

Molecular Formula

C21H35N3Sn

Molecular Weight

448.2 g/mol

IUPAC Name

tributyl-(5-methyl-1-phenyltriazol-4-yl)stannane

InChI

InChI=1S/C9H8N3.3C4H9.Sn/c1-8-7-10-11-12(8)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3;

InChI Key

NDWVWKLNEWVKCK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2)C

Origin of Product

United States

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